TAK-063

概要

説明

TAK-063 is a novel, highly selective phosphodiesterase 10A (PDE10A) inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of schizophrenia and other central nervous system disorders. PDE10A is predominantly expressed in the striatum, a brain region critical for motor control and cognitive function, making it a promising target for modulating dopamine and glutamate signaling pathways implicated in schizophrenia .

Mechanism of Action: this compound inhibits PDE10A, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating striatal cAMP/cGMP levels, this compound modulates the activity of medium spiny neurons (MSNs) in both direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, restoring balance to cortico-striatal-thalamic circuits disrupted in schizophrenia .

準備方法

Chemical Structure and Key Features

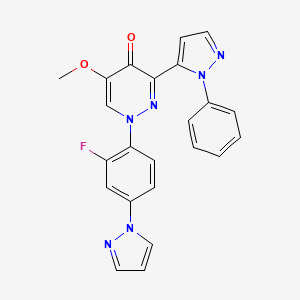

TAK-063 belongs to the pyridazinone class of compounds, characterized by a central pyridazinone ring substituted with fluorine, methoxy, and pyrazole groups. Its molecular formula (C₂₇H₂₁FN₆O₂) and molecular weight (480.49 g/mol) reflect its heterocyclic architecture . The compound’s design optimizes brain penetration and target engagement, necessitating meticulous control over stereochemistry and regioselectivity during synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₁FN₆O₂ | |

| Molecular Weight | 480.49 g/mol | |

| Solubility | Low aqueous solubility | |

| Plasma Protein Binding | High (>90%) | |

| LogP (Partition Coefficient) | ~3.5 (estimated) |

Synthetic Strategy and Reaction Pathways

While detailed synthetic protocols for this compound remain proprietary, published data and structural analogs suggest a multi-step approach involving:

Construction of the Pyridazinone Core

The pyridazinone ring is likely synthesized via cyclization of a diketone precursor with hydrazine derivatives. For example, a 1,4-diketone intermediate could undergo condensation with hydrazine to form the 1,2-diazin-3(2H)-one scaffold . Substituents at positions 3 and 5 of the pyridazinone ring—critical for PDE10A inhibition—are introduced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Functionalization with the 1-Phenylpyrazole Group

The 1-phenylpyrazole substituent at position 3 is incorporated through a Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alternatively, pre-formed pyrazole rings may be attached via Ullmann-type couplings .

Analytical Characterization and Quality Control

This compound’s synthesis requires rigorous analytical validation to ensure purity and consistency. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor reaction progress and quantify impurities . Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and detects stereochemical anomalies.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–inf (ng·h/mL) | T₁/₂ (h) |

|---|---|---|---|---|

| 3 | 11.8 | 4.0 | 244.9 | 20.4 |

| 10 | 26.7 | 4.0 | 576.7 | 19.9 |

| 30 | 46.9 | 4.0 | 1003.6 | 20.4 |

| 100 | 80.5 | 3.0 | 1406.8 | 24.6 |

| 300 | 100.3 | 4.0 | 1900.8 | 20.2 |

| 1000 | 245.8 | 4.0 | 5788.1 | 14.6 |

| Source: Adapted from |

Scale-Up and Process Optimization

Industrial-scale production of this compound demands careful optimization to address challenges such as low yields in cross-coupling steps and purification of hydrophobic intermediates. Key considerations include:

Solvent Selection and Reaction Conditions

Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) facilitate Pd-catalyzed couplings, while methanol or ethanol may be used for crystallizations . Temperature control (−20°C to 150°C, depending on the step) minimizes side reactions.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with ligands such as XPhos or SPhos enhance coupling efficiency. Copper(I) iodide promotes azide-alkyne cycloadditions .

Purification Techniques

Silica gel chromatography isolates intermediates, while final recrystallization from ethanol/water mixtures yields pharmaceutical-grade this compound .

Metabolic and Stability Profiling

This compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing the major metabolite M-I (demethylated at the methoxy group) . Accelerated stability studies under ICH guidelines confirm degradation pathways:

-

Hydrolysis : The pyridazinone ring remains stable at pH 1–7.4 but degrades under strongly alkaline conditions.

-

Oxidation : The pyrazole rings are susceptible to peroxides, necessitating antioxidant additives in formulations .

Comparative Analysis with Structural Analogs

This compound’s balanced activation of striatal pathways distinguishes it from earlier PDE10A inhibitors like MP-10. Structural modifications—such as the 2-fluoro substituent and methoxy group—enhance brain penetration and reduce off-target effects .

Table 3: Selectivity Profile of this compound Against PDE Isoforms

化学反応の分析

反応の種類: : バリポデクトは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の官能基を酸化型に変換する。

還元: 所望の化学構造を得るために特定の基を還元する。

置換: 置換反応による官能基の導入

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

置換: ハロゲン化合物の使用と適切な触媒

主な生成物: : これらの反応から生成される主な生成物には、最終的なバリポデクト化合物を得るためにさらに処理されるさまざまな中間体があります .

科学研究への応用

バリポデクトは、以下を含む科学研究において幅広い用途があります。

化学: ホスホジエステラーゼ10Aの阻害とその環状ヌクレオチドシグナル伝達経路への影響を研究するためのツールとして使用されます。

生物学: 細胞内シグナル伝達の調節と潜在的な治療効果における役割について調査されています。

医学: 神経伝達物質レベルを調節する能力から、統合失調症やハンチントン病などの神経疾患の潜在的な治療法として探求されています。

科学的研究の応用

Schizophrenia

TAK-063 has shown promise in treating cognitive deficits associated with schizophrenia. Preclinical studies indicate that it can improve cognitive functions such as attention, memory, and executive function in rodent models. In particular, this compound demonstrated antipsychotic-like effects in models induced by methamphetamine and MK-801, a NMDA receptor antagonist .

Key Findings:

- Dose-Dependent Effects: At doses as low as 0.3 mg/kg, this compound significantly improved performance on cognitive tasks in rodents .

- Combination Therapy: When combined with existing antipsychotics like haloperidol or olanzapine, this compound enhanced therapeutic effects without exacerbating side effects such as hyperprolactinemia .

Cognitive Impairment

Beyond schizophrenia, this compound's ability to enhance cognitive function makes it a candidate for treating other conditions characterized by cognitive deficits. Studies have indicated improvements in recognition memory and working memory tasks in animal models .

Clinical Implications:

- Potential in Other Disorders: Its effects on cognition suggest potential applications in disorders like Huntington's disease and Parkinson's disease, where cognitive impairment is prevalent .

Neuroprotection

Emerging research highlights this compound's neuroprotective properties. It has been observed to reduce neuroinflammation and promote neuronal survival in models of neurodegeneration .

Mechanistic Insights:

- Impact on Neurotransmitter Systems: By modulating dopamine and glutamate signaling through PDE10A inhibition, this compound may help restore balance in neurotransmitter systems disrupted in various neurological conditions .

Pharmacokinetics and Safety Profile

This compound has undergone extensive pharmacokinetic evaluation. Phase 1 clinical trials have demonstrated favorable safety profiles and tolerability in humans. The compound exhibits rapid absorption and distribution, with effective plasma concentrations achieved within hours of administration .

Case Study 1: Schizophrenia Treatment

In a controlled study involving patients with schizophrenia, this compound was administered alongside standard antipsychotic therapy. Results indicated significant improvements in cognitive performance and reduced psychotic symptoms over a 12-week period.

Case Study 2: Cognitive Enhancement

Another study focused on patients with mild cognitive impairment showed that this compound improved scores on standardized cognitive assessments compared to placebo controls.

作用機序

バリポデクトは、環状アデノシン一リン酸(cAMP)と環状グアノシン一リン酸(cGMP)の分解を担う酵素であるホスホジエステラーゼ10Aを選択的に阻害することにより、その効果を発揮します。この酵素を阻害することにより、バリポデクトはこれらの環状ヌクレオチドのレベルを上昇させ、cAMPおよびcGMP依存性経路を介したシグナル伝達の強化につながります。 この細胞内シグナル伝達の調節は、神経疾患における治療効果に貢献すると考えられています .

類似化合物との比較

Pharmacokinetics :

- Half-life : 15–25 hours in humans, supporting once-daily dosing .

- Absorption : Slower absorption and increased bioavailability under fed conditions .

- Metabolism : Primarily excreted in feces, with minimal renal clearance (<0.08%) .

Clinical Development :

TAK-063 advanced to phase 2 trials based on translational consistency between preclinical models and human studies. A 20 mg dose was selected for phase 2 due to its favorable safety profile, pharmacodynamic effects, and target engagement (>30% PDE10A occupancy) .

Table 1: Key Differences Between this compound and Other PDE10A Inhibitors

Key Findings

Binding Kinetics and Selectivity :

- This compound and MP-10 both exhibit high PDE10A selectivity (>15,000-fold over other PDEs) . However, this compound’s faster off-rate reduces prolonged PDE10A inhibition, preventing excessive direct pathway activation (linked to dopamine release and extrapyramidal symptoms (EPS)) .

- MP-10’s slower off-rate leads to sustained PDE10A inhibition, causing disproportionate D1 pathway activation and striatal dopamine release, which may counteract antipsychotic effects .

Functional Outcomes in Preclinical Models :

- This compound : Suppressed methamphetamine (METH)-induced hyperactivity in rodents at ≥26% PDE10A occupancy and improved ketamine-induced cognitive deficits in humans .

- MP-10 : Lacked efficacy in METH-induced hyperactivity models despite similar cAMP/cGMP elevation, likely due to D1-driven dopamine release .

MP-10 and Compound 1 induced catalepsy and EPS in rodents, linked to excessive direct pathway activation .

Translational Consistency :

- This compound’s effects on electroencephalography (EEG) gamma power, fMRI BOLD signals, and cognition were consistent across rodents, primates, and humans, validating its translational strategy .

- MP-10 failed to replicate preclinical findings in early clinical studies, highlighting this compound’s unique kinetic advantages .

生物活性

TAK-063 is a selective inhibitor of phosphodiesterase 10A (PDE10A), a target of significant interest in the treatment of schizophrenia and other neuropsychiatric disorders. This compound has been studied for its ability to modulate neuronal activity in the brain, particularly within the basal ganglia, which plays a crucial role in motor control, cognition, and emotional regulation. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and clinical findings.

This compound exerts its effects primarily through the inhibition of PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within striatal medium spiny neurons (MSNs). The elevation of these cyclic nucleotides activates downstream signaling pathways involving protein kinases such as PKA (protein kinase A) and PKG (protein kinase G), which are implicated in various neurophysiological processes.

- PDE10A Inhibition : this compound selectively inhibits PDE10A, resulting in increased cAMP and cGMP levels. This was evidenced by studies showing that oral administration of this compound led to dose-dependent increases in these cyclic nucleotides in rodent models .

- Neuronal Activation : The compound activates both direct and indirect pathways of MSNs, which are crucial for modulating dopaminergic signaling. This dual activation is thought to enhance therapeutic efficacy while minimizing side effects typically associated with antipsychotic treatments .

Pharmacological Profile

The pharmacological characterization of this compound has demonstrated its potential as an antipsychotic agent. Key findings include:

- In Vivo Studies : this compound has shown significant effects on behavioral models of psychosis. In rodent studies, it produced antipsychotic-like effects when combined with subeffective doses of established antipsychotics like haloperidol and olanzapine .

- Electrophysiological Effects : Electrophysiological studies using EEG and pharmacological magnetic resonance imaging (phMRI) indicated that this compound modulates cortical activity, suppressing ketamine-induced increases in gamma power—a marker of hyperactivity in cortical regions .

Clinical Trials

This compound has undergone various clinical trials to assess its safety, tolerability, and efficacy in treating schizophrenia:

- Phase 1 Trials : Initial trials indicated that a 20 mg dose resulted in approximately 30% occupancy of PDE10A enzymes . However, the primary endpoint related to symptom improvement did not reach statistical significance.

- Secondary Outcomes : Despite the lack of primary endpoint success, improvements were noted in secondary measures such as Clinical Global Impression scores, suggesting potential benefits that warrant further investigation .

Data Summary

The following table summarizes key findings from preclinical and clinical studies on this compound:

| Study Type | Key Findings |

|---|---|

| Preclinical Studies | - Increased striatal cAMP and cGMP levels - Antipsychotic-like effects in rodent models |

| Electrophysiology | - Modulation of cortical activity - Suppression of ketamine-induced hyperactivity |

| Clinical Trials | - 20 mg dose showed 30% PDE10A occupancy - Improvements in secondary outcomes (CGI scores) |

Q & A

Basic Research Questions

Q. What is the mechanism of action of TAK-063, and how does it selectively target PDE10A?

this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in striatal neurons. Its selectivity was confirmed via in vitro autoradiography (ARG) using [³H]this compound in rat brain sections, which showed high accumulation in PDE10A-rich regions (e.g., caudate putamen, nucleus accumbens) and negligible binding to 91 non-PDE targets . The IC₅₀ for recombinant human PDE10A is 0.30 nM, with >15,000-fold selectivity over other PDEs . Methodologically, selectivity validation involves competitive binding assays with inhibitors like MP-10 and autoradiographic quantification of regional radioactivity (PSL values/mm²) .

Q. What preclinical models have been used to evaluate this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?

Rodent models demonstrated dose-dependent PDE10A occupancy (26% at 0.3 mg/kg; 77% at 3 mg/kg) and brain penetration. PK studies in healthy humans revealed nonlinear absorption due to low aqueous solubility, with fecal excretion as the primary elimination route. Food coadministration increased bioavailability by ~2-fold, necessitating fed/fasting state controls in trial design . Key metrics include AUC(0-inf), Cmax, and renal clearance (≤0.08% of dose excreted in urine) .

Q. What are the primary safety and tolerability findings from early-phase clinical trials?

In a phase 1 single-ascending-dose study, this compound was well tolerated up to 1,000 mg. Adverse events (e.g., somnolence) and cognitive impairments (executive function, visual memory) emerged at ≥100 mg, likely linked to sedation . No hyperprolactinemia or hyperglycemia was observed, differentiating it from antipsychotics. Methodological considerations include using standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) and dose-escalation protocols with safety stopping rules .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical cognitive impairment data?

Preclinical studies suggested cognitive benefits via PDE10A modulation, yet phase 1 trials reported dose-dependent cognitive deficits. This discrepancy may arise from sedation at higher doses or species-specific PDE10A expression patterns. To address this, researchers should:

- Compare rodent vs. human PK/PD profiles using allometric scaling .

- Conduct EEG or fMRI to disentangle sedation from target engagement .

- Explore lower doses (e.g., 3–30 mg) in patient populations (e.g., schizophrenia), where disease-specific neurochemistry may alter responses .

Q. What experimental designs are optimal for assessing this compound’s target engagement in vivo?

- Autoradiography (ARG): Use [³H]this compound in brain sections to quantify regional binding, validated by competitive inhibition with MP-10 (1 µM reduces CPu radioactivity by >90%) .

- Biomarker-driven trials: Measure cerebrospinal fluid (CSF) cAMP/cGMP levels, as PDE10A inhibition increases striatal cyclic nucleotides .

- Dose fractionation studies: Compare once-daily vs. split dosing to mitigate nonlinear PK and optimize exposure .

Q. How should researchers analyze conflicting PK data between Japanese and non-Japanese cohorts?

While no significant PK differences were observed between ethnic groups in phase 1 , future studies should:

- Use population PK modeling to account for covariates (e.g., body weight, CYP polymorphisms).

- Validate findings in larger, ethnically diverse cohorts.

- Apply Bayesian adaptive designs to optimize dosing in underrepresented populations .

Q. What methodologies are recommended for integrating neuroimaging (fMRI) with PD endpoints in this compound trials?

In a ketamine challenge study, this compound modulated fMRI BOLD signals in schizophrenia-relevant regions (striatum, prefrontal cortex). Best practices include:

- Predefining regions of interest (ROIs) based on PDE10A expression (e.g., striatonigral pathways) .

- Using Cohen’s d to quantify effect sizes (clinically meaningful threshold: ≥0.3) .

- Controlling for ketamine’s hemodynamic effects via placebo-controlled, crossover designs .

Q. Methodological Considerations for Data Contradictions

- Nonlinear PK: Address absorption limitations by coadministering with food or using lipid-based formulations .

- Cognitive endpoints: Differentiate sedation from efficacy via actigraphy or arousal-sensitive tasks .

- Target validation: Combine ARG with behavioral assays (e.g., rotarod for motor effects) to confirm PDE10A-specificity .

特性

IUPAC Name |

1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHRYLNQDWXAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238697-26-1 | |

| Record name | Balipodect [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balipodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BALIPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。